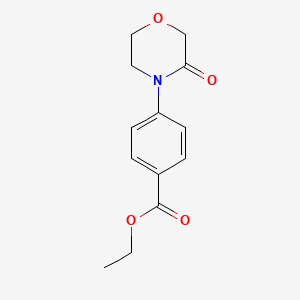
Ethyl 4-(3-oxomorpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-oxomorpholin-4-yl)benzoate is a chemical compound with the molecular formula C13H15NO4. It is characterized by the presence of a benzoate group attached to a morpholine ring, which is further substituted with an oxo group. This compound is often used in pharmaceutical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxomorpholin-4-yl)benzoate typically involves the reaction of 4-(3-oxomorpholin-4-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-oxomorpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates or morpholine derivatives.
Scientific Research Applications
Ethyl 4-(3-oxomorpholin-4-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxomorpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Ethyl 4-(3-oxomorpholin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(4-oxomorpholin-4-yl)benzoate: Similar structure but with a different substitution pattern on the morpholine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(3-hydroxymorpholin-4-yl)benzoate: Similar structure but with a hydroxyl group instead of an oxo group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Biological Activity
Ethyl 4-(3-oxomorpholin-4-yl)benzoate is a compound of interest in medicinal chemistry due to its structural features, which include a morpholine ring and an ester functional group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which facilitates interactions with biological targets. The morpholine moiety is known for its ability to enhance solubility and bioavailability, making it a common scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound acts as a ligand, binding to various molecular targets and modulating their activity. The presence of the morpholine ring and the ester group significantly influences binding affinity and specificity.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, potentially making this compound effective against various pathogens.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, similar to other morpholine derivatives, which are often investigated for their ability to inhibit inflammatory pathways.
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Experimental Data
A review of recent literature reveals several studies focusing on the biological activity of related compounds. Here are some key findings:
Mechanistic Insights
Research has indicated that the mechanism of action for compounds similar to this compound often involves:
- Inhibition of Enzymatic Activity : Many morpholine derivatives act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : These compounds can modulate receptor activities, influencing cellular responses.
Properties
CAS No. |
766556-56-3 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 4-(3-oxomorpholin-4-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-2-18-13(16)10-3-5-11(6-4-10)14-7-8-17-9-12(14)15/h3-6H,2,7-9H2,1H3 |
InChI Key |
FDEGFVOWCWOFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCOCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















